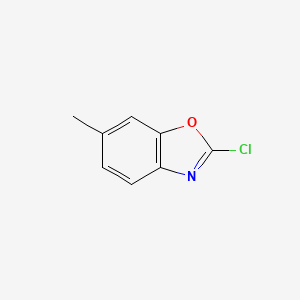

2-氯-6-甲基苯并恶唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

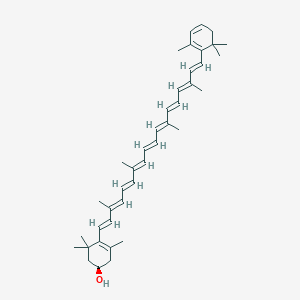

Benzoxazoles, including 2-Chloro-6-methyl-benzooxazole, can be synthesized using various methods. One common approach involves the cyclodesulfurization of corresponding thioureas . Another method involves the use of 2-aminophenol as a precursor . The choice of method depends on the specific requirements of the synthesis, such as the desired yield and the available starting materials .Molecular Structure Analysis

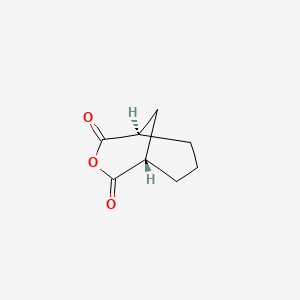

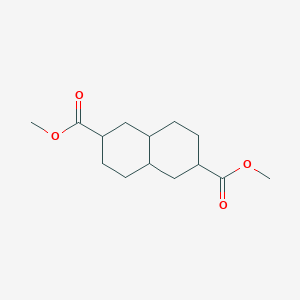

The molecular structure of 2-Chloro-6-methyl-benzooxazole consists of a benzene ring fused with an oxazole ring. The benzene ring contains a chlorine atom at the 2-position and a methyl group at the 6-position .科学研究应用

Synthesis of Benzazoles

“2-Chloro-6-methyl-benzooxazole” is used in the synthesis of benzazoles . An efficient water-catalyzed method has been developed for the synthesis of 2-substituted benzimidazoles, benzoxazoles, and benzothiazoles in one step . This method excludes the usage of toxic metal catalysts and bases to produce benzazoles in good to excellent yields .

Green Chemistry

The compound plays a significant role in green chemistry . Water has gained tremendous attention as an effective alternative for reaction medium to reduce the environmental unsustainability . The unique physico-chemical properties of water also amplify the reactivity and selectivity of organic synthesis . It is reported that the internal pressure of water facilitates the association of a reactant in a solvent cavity during a reaction through "forced hydrophobic interactions" .

Drug Discovery

Benzazoles motifs, such as benzimidazoles, benzoxazoles, and benzothiazoles, are a key component of modern drug discovery . They constitute vital pharmacophores in numerous biologically relevant compounds . These molecules are well recognized as antitumor, antifungal, antiviral, anticonvulsant, antiinflammatory, antiulcer, antihypertensive, and antihelminthic agents .

Pharmaceutical Applications

Numerous drugs including omeprazole (proton-pump inhibitor), candesartan, telmisartan (AT1 receptor antagonist), dabigatran (direct thrombin inhibitor), flunoxaprofen (NSAID), and riluzole (sodium channel blocker) also comprise benzazoles .

Industrial Applications

Heterocyclic Chemistry

“2-Chloro-6-methyl-benzooxazole” is a heterocyclic compound that contains both oxygen and nitrogen atoms in its structure. Heterocyclic compounds are widely used in many areas of chemistry, including drug design, agrochemicals, and dyes.

安全和危害

2-Chloro-6-methyl-benzooxazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It is classified as a combustible liquid and is harmful if swallowed. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be used only in a well-ventilated area with appropriate protective clothing and eye protection .

未来方向

While specific future directions for 2-Chloro-6-methyl-benzooxazole are not mentioned in the literature, benzoxazoles in general are a focus of ongoing research due to their wide range of biological activities. They are being studied for their potential use in the treatment of various diseases, and new synthetic strategies are being developed to improve their production .

作用机制

Target of Action

Benzoxazole derivatives, a group to which this compound belongs, have been found to interact with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders .

Mode of Action

Benzoxazole derivatives have been known to exhibit a wide range of biological activities including antimicrobial, antitumor, antioxidant, antiviral, antitubercular, and anthelmintic properties . The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets. The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .

Biochemical Pathways

Benzoxazole derivatives have been known to interact with various biochemical pathways, leading to their diverse biological activities .

Pharmacokinetics

The pharmacokinetic properties of 2-Chloro-6-methyl-benzooxazole indicate that it has high gastrointestinal absorption and is BBB permeant . Its skin permeation is low, with a Log Kp of -5.13 cm/s . The compound exhibits lipophilicity, with various Log Po/w values ranging from 1.9 to 3.09 . It is soluble, with Log S values ranging from -3.91 to -3.3 .

Result of Action

Benzoxazole derivatives have been known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Chloro-6-methyl-benzooxazole. It’s worth noting that the synthesis of benzoxazole derivatives has been moving towards more environmentally friendly and sustainable methodologies .

属性

IUPAC Name |

2-chloro-6-methyl-1,3-benzoxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO/c1-5-2-3-6-7(4-5)11-8(9)10-6/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLEOKTJHYLXEKQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(O2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40443336 |

Source

|

| Record name | 2-chloro-6-methyl-benzooxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3621-83-8 |

Source

|

| Record name | 2-chloro-6-methyl-benzooxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(Cyclohexylmethyl)piperidin-4-yl]methanamine](/img/structure/B1366355.png)

![1-[(3,5-Dichlorophenyl)methyl]piperidin-3-amine](/img/structure/B1366381.png)